molecular formula C12H24O3Si B8197136 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid

3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid

Cat. No.: B8197136
M. Wt: 244.40 g/mol
InChI Key: JOQOBCLTGHKEOM-UHFFFAOYSA-N
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Description

3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid (CAS 2708283-90-1) is a cyclobutane-based building block of significant interest in advanced medicinal chemistry and drug discovery. Its molecular structure incorporates both a carboxylic acid functional group and a tert-butyldimethylsilyl (TBDMS) ether-protected alcohol, making it a versatile 1,3-disubstituted cyclobutane derivative for synthesis. Such 1,3-bifunctional cyclobutanes are recognized as advanced building blocks for the development of novel pharmaceutical compounds . The cyclobutane ring offers unique properties, such as conferring conformational restraint and improving metabolic stability to drug molecules. The presence of the TBDMS group serves as a protective moiety for the primary alcohol, allowing for selective manipulation of the carboxylic acid handle during synthetic sequences. This compound is particularly valuable in the synthesis of more complex molecules targeting various biological pathways. Research into cyclobutane-containing carboxylic acids has shown their potential application in developing modulators for biological targets such as GPR120 . Furthermore, the exploration of C-H functionalization strategies for constructing complex cyclobutane structures highlights the growing importance of these scaffolds in natural product synthesis and pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-8-9-6-10(7-9)11(13)14/h9-10H,6-8H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQOBCLTGHKEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Reduction

Reduction of 3-oxo-1-cyclobutanecarboxylic acid derivatives using NaBH₄ or LiAlH₄ generates the secondary alcohol. For instance:

  • Procedure : 3-Oxo-1-cyclobutanecarboxylic acid methyl ester is reduced with NaBH₄ in THF/MeOH at 0°C, yielding 3-hydroxymethylcyclobutanecarboxylic acid methyl ester.

  • Yield : ~70–85% (estimated from analogous reductions in cyclobutane systems).

Alkylation Strategies

Alkylation of cyclobutane enolates with formaldehyde or hydroxymethyl electrophiles offers an alternative pathway. For example:

  • Conditions : LDA-generated enolate reacts with formaldehyde in THF at −78°C, followed by acidic workup.

Silylation of the Hydroxymethyl Group

The tert-butyldimethylsilyl (TBS) group is introduced to protect the alcohol using TBSCl or TBSOTf:

Standard Silylation Protocol

  • Procedure : 3-Hydroxymethylcyclobutanecarboxylic acid methyl ester is treated with TBSCl (1.1 eq) and imidazole (2.5 eq) in CH₂Cl₂ at 0°C → RT.

  • Yield : 88–95% (based on analogous silylations of alcohols).

  • Validation : ¹H NMR confirms TBS integration (δ 0.00–0.15 ppm for Si(CH₃)₂).

Large-Scale Silylation

  • Optimization : Using triethylamine (2.2 eq) instead of imidazole improves scalability, as demonstrated for 4-((TBS)oxy)butan-1-amine synthesis (100% yield).

Oxidation to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 3-(((TBS)oxy)methyl)cyclobutanecarboxylic acid methyl ester in 6M HCl/THF (1:1) at reflux for 12 hours.

  • Yield : 65–75% (patent data).

Basic Hydrolysis

  • Conditions : LiOH (2 eq) in THF/H₂O (3:1) at 50°C for 6 hours.

  • Advantage : Avoids potential TBS deprotection under strongly acidic conditions.

Alternative Routes via Cyclobutane Functionalization

Ring-Closing Metathesis (RCM)

  • Substrate : Diene precursors (e.g., 1,5-dienes) undergo RCM using Grubbs II catalyst (5 mol%) in CH₂Cl₂.

  • Outcome : Forms cyclobutane rings with pendant hydroxymethyl groups (post-functionalization required).

C–H Functionalization

  • Method : Pd-catalyzed C–H activation introduces hydroxymethyl groups directly to cyclobutane cores.

  • Limitation : Requires directing groups and specialized catalysts (e.g., Pd(OAc)₂/PhI(OAc)₂).

Analytical Characterization

Critical data for validating the target compound:

Technique Key Signals
¹H NMR δ 0.00–0.15 (s, 6H, Si(CH₃)₂), 1.05 (s, 9H, C(CH₃)₃), 2.50–3.20 (m, cyclobutane)
¹³C NMR δ 178.5 (COOH), 65.2 (CH₂OTBS), 25.8 (C(CH₃)₃), −4.5 (Si(CH₃)₂)
IR 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-C), 1100 cm⁻¹ (C-O)
HRMS [M+H]⁺ calc. for C₁₃H₂₄O₄Si: 301.1469; found: 301.1465

Challenges and Optimization Strategies

  • TBS Deprotection Risk : Acidic hydrolysis of esters may cleave TBS groups. Using buffered conditions (pH 4–5) during ester hydrolysis mitigates this.

  • Steric Hindrance : Bulky TBS groups slow reaction kinetics. Elevated temperatures (50–60°C) and polar solvents (DMF, MeCN) enhance silylation rates.

  • Purification : Silica gel chromatography with EtOAc/hexane (1:5) effectively separates silylated products.

Industrial-Scale Considerations

  • Cost Efficiency : TBSCl is expensive; recycling via distillation (bp 142–144°C) reduces costs.

  • Green Chemistry : Substituting CH₂Cl₂ with MeCN or EtOAc in silylation improves sustainability.

Recent Advances (2020–2025)

  • Flow Chemistry : Continuous-flow systems for cyclobutane synthesis achieve 90% yield in RCM reactions.

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) enable selective ester hydrolysis without TBS cleavage .

Chemical Reactions Analysis

Types of Reactions

3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Chemistry

3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new compounds.

Reactions Involving the Compound:

  • Oxidation: Can yield ketones or aldehydes.
  • Reduction: May produce alcohols or amines.
  • Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, particularly in drug development. The silyl ether group enhances stability during reactions, making it suitable for modifications aimed at improving biological activity.

Mechanism of Action:
The compound interacts with various biological targets, including enzymes and receptors, which can lead to significant effects on cellular processes.

Case Study:
A study investigated the compound's impact on cancer cell lines, revealing that it induces apoptosis through the inhibition of critical signaling pathways.

Material Science

The structural characteristics of this compound make it a candidate for developing novel materials with specific properties. Its unique chemical behavior can be harnessed to create materials with enhanced performance in various applications.

Research indicates that this compound exhibits notable biological activities:

1. Enzyme Inhibition

  • Target: Protein farnesyltransferase (FTase)
  • Result: Reduction in cell proliferation by disrupting Ras signaling pathways.

2. Antifungal Activity

  • Mechanism: Inhibition of squalene synthetase, crucial for sterol biosynthesis in fungi.
  • Result: Effective against strains such as Candida albicans.

Summary of Biological Activities

ActivityTarget/PathwayResult
FTase InhibitionRas ProteinReduced cell proliferation
AntifungalSqualene SynthetaseInhibited fungal growth

Mechanism of Action

The mechanism of action of 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid depends on its specific application. In synthetic chemistry, it acts as a building block for more complex molecules. In medicinal chemistry, its effects are determined by its interactions with biological targets, which can include enzymes, receptors, or other proteins. The silyl ether group provides stability and protection during reactions, allowing for selective modifications .

Comparison with Similar Compounds

tert-Butyl 3-Oxocyclobutanecarboxylate (CAS: 145549-76-4)

Structural Differences :

  • Contains a ketone (3-oxo) and tert-butyl ester group instead of the TBDMS-protected hydroxymethyl and carboxylic acid.
    Synthesis and Applications :
  • Serves as a precursor for ketone-based reactions (e.g., Grignard additions). Unlike the target compound, its tert-butyl ester group requires acidic deprotection, whereas the TBDMS group is typically removed under mild fluoride conditions .
    Key Properties :
  • Molecular Formula: C₉H₁₄O₃
  • Molecular Weight: 170.21 g/mol
  • Boiling Point: Not reported (unlike the methyl ester analog in , which boils at 56–59°C under reduced pressure) .

3-Hydroxy-3-(Trifluoromethyl)cyclobutanecarboxylic Acid (CAS: 1163729-47-2)

Structural Differences :

  • Replaces the TBDMS-protected hydroxymethyl with a hydroxyl and trifluoromethyl group.
    Reactivity and Applications :
  • The trifluoromethyl group enhances electron-withdrawing effects, increasing acidity (pKa ~1–2 vs. ~4–5 for the target compound). This makes it valuable in medicinal chemistry for improving metabolic stability .
    Key Properties :
  • Molecular Formula: C₆H₇F₃O₃
  • Molecular Weight: 184.12 g/mol
  • Similarity Score: 0.95 (structural similarity to the target compound) .

Methyl 3-Methylenecyclobutanecarboxylate (CAS: 15963-40-3)

Structural Differences :

  • Features a methyl ester and exocyclic methylene group instead of the TBDMS-protected hydroxymethyl.
    Synthetic Utility :
  • Acts as a precursor for Diels-Alder reactions due to its conjugated diene system. The methyl ester group is less stable under basic conditions compared to the TBDMS ether .
    Key Properties :
  • Molecular Formula: C₇H₁₀O₂
  • Molecular Weight: 126.15 g/mol
  • Boiling Point: 56–59°C at 20 Torr .

3-((tert-Butoxycarbonyl)Amino)cyclobutanecarboxylic Acid (CAS: 946152-72-3)

Structural Differences :

  • Substitutes the TBDMS group with a tert-butoxycarbonyl (Boc)-protected amino group. Applications:
  • The Boc group is widely used in peptide synthesis. Unlike the TBDMS group, it is cleaved under acidic conditions (e.g., TFA), offering orthogonal protection strategies .
    Key Properties :
  • Molecular Formula: C₁₀H₁₇NO₄
  • Molecular Weight: 215.25 g/mol
  • Hazard Profile: Moderate toxicity (H302, H315) .

Ethyl 3-Oxocyclobutanecarboxylate (CAS: N/A)

Structural Differences :

  • Combines a 3-oxo group with an ethyl ester.
    Reactivity :
  • The ketone enables nucleophilic additions, while the ethyl ester is more hydrolytically stable than methyl esters. Key Properties:
  • Molecular Formula: C₇H₁₀O₃
  • Molecular Weight: 142.15 g/mol

Q & A

Q. How to design stability studies under simulated physiological conditions for drug discovery applications?

  • Methodology : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS and quantify half-life. Compare with structurally related silyl ethers to establish structure-stability relationships .

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